1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine
Description
Properties
IUPAC Name |
1-(2-methoxy-4-prop-2-enylphenoxy)-4-(4-methylphenyl)phthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-4-7-18-12-15-22(23(16-18)28-3)29-25-21-9-6-5-8-20(21)24(26-27-25)19-13-10-17(2)11-14-19/h4-6,8-16H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHWPLAYDVPCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=C(C=C(C=C4)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the phthalazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the p-tolyl group: This step often involves a Friedel-Crafts alkylation reaction, where the phthalazine core is reacted with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 4-Allyl-2-methoxyphenoxy group: This can be accomplished through a nucleophilic substitution reaction, where the phthalazine derivative is reacted with 4-allyl-2-methoxyphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that phthalazine derivatives can possess significant anticancer properties. For instance, studies have shown that phthalazine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of the allyl and methoxy groups in this compound may enhance its interaction with biological targets involved in cancer pathways, making it a candidate for further investigation as an anticancer agent.
2. Antimicrobial Properties
Phthalazine derivatives have been reported to exhibit antimicrobial activity against various pathogens. The structural modifications in 1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine could potentially improve its efficacy against bacterial and fungal strains. This application is particularly relevant given the rising concern over antibiotic resistance.
3. Anti-inflammatory Effects
Compounds with phthalazine frameworks have also shown promise as anti-inflammatory agents. The ability of this compound to modulate inflammatory pathways could be explored in the context of chronic inflammatory diseases.
Pharmacological Studies
1. Mechanism of Action
Understanding the mechanism by which this compound exerts its effects is crucial for its development as a therapeutic agent. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in disease processes. For example, the compound might inhibit certain kinases or transcription factors that play a role in cancer progression or inflammation.
2. Toxicity and Safety Profiles
Before advancing to clinical applications, comprehensive toxicity studies are necessary to evaluate the safety profile of this compound. Investigations into its pharmacokinetics and potential side effects will be essential for determining its viability as a drug candidate.
Case Studies and Research Findings
Several studies have documented the biological activities of phthalazine derivatives similar to this compound:
- Anticancer Research : A study demonstrated that phthalazine derivatives could effectively inhibit cell proliferation in various cancer cell lines (Khalil et al., 2009).
- Antimicrobial Studies : Research highlighted the antibacterial properties of phthalazine compounds against resistant strains (Ryu et al., 2007).
- Anti-inflammatory Research : Investigations into the anti-inflammatory effects of phthalazines indicated their potential in treating conditions like rheumatoid arthritis (Abdalla et al., 2010).
Mechanism of Action
The mechanism of action of 1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of 1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine can be contextualized by comparing it with structurally related phthalazine derivatives. Key comparisons include:
1-Anilino-4-(arylsulfanylmethyl)phthalazines
- Structural Features: These compounds (e.g., 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine) replace the phenoxy group with an anilino moiety and incorporate sulfanylmethyl groups at position 4 .
- Activity : Exhibited superior anticancer activity compared to cisplatin in vitro, particularly against liver cancer cell lines. The 3,4-difluorophenylthiomethyl group enhanced cytotoxicity, likely due to increased electron-withdrawing effects and improved membrane permeability .
- Comparison: Unlike the target compound, these derivatives lack the allyl-methoxy-phenoxy group, which may reduce steric hindrance and alter metabolic pathways. The p-tolyl group in the target compound may offer better hydrophobic interactions than the fluorinated aryl groups in this series .
1-(Piperazin-1-yl)-4-(p-tolyl)phthalazine Derivatives
- Structural Features: These compounds (e.g., 7756003) retain the p-tolyl group at position 4 but replace the phenoxy group with a piperazine ring .
- Activity : Demonstrated inhibitory effects on RANKL-induced osteoclastogenesis, highlighting the role of the p-tolyl group in scaffold stability and target engagement .
- However, the phenoxy group in the target compound may enhance π-π stacking interactions in biological systems .
6-(4-Chlorophenoxy)tetrazolo[5,1-a]phthalazine
- Structural Features: This tetrazole-phthalazine hybrid includes a 4-chlorophenoxy group at position 6 .
- Activity: Showed moderate antinociceptive activity in the hot-plate test, though less potent than morphine .
- Comparison: The target compound’s allyl and methoxy substituents on the phenoxy ring may improve solubility and bioavailability compared to the chloro-substituted analogue .
1-Chloro-4-(4-methylphenyl)phthalazine
- Structural Features : A simple derivative with chlorine at position 1 and p-tolyl at position 4 .
- Activity : Primarily used as a synthetic intermediate due to the reactive chlorine atom, enabling further functionalization .
- Comparison: The phenoxy group in the target compound replaces the chlorine, likely reducing electrophilicity and enhancing stability under physiological conditions .
Biological Activity
1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine is a derivative of phthalazine, a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 290.35 g/mol
This compound features a phthalazine core substituted with an allyl and methoxyphenyl group, which may influence its biological activity.
Biological Activity Overview
This compound has shown promising biological activities in several studies:
- Anticancer Activity : Research indicates that phthalazine derivatives possess significant anticancer properties. For instance, a study highlighted that certain phthalazine compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Effects : Phthalazine derivatives have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests potential use in treating inflammatory diseases .
- Antidiabetic Potential : Some derivatives have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models, indicating their potential as antidiabetic agents .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Certain phthalazine derivatives have been identified as inhibitors of specific kinases involved in cancer signaling pathways. For example, inhibition of TGFβRI kinase has been linked to reduced cancer cell growth .
- Interaction with DNA : The compound may interact with DNA through electrostatic attractions due to its aromatic structure, potentially leading to cytotoxic effects in rapidly dividing cells .
Case Studies
Several studies have investigated the biological activity of phthalazine derivatives, including this compound:
- Anticancer Study : A study evaluated the cytotoxic effects of various phthalazine derivatives on breast cancer cell lines. The results showed that some compounds induced significant apoptosis at micromolar concentrations, with IC50 values ranging from 0.5 to 5 µM .
- Anti-inflammatory Study : Another study assessed the anti-inflammatory activity of phthalazine derivatives using a lipopolysaccharide (LPS)-induced inflammation model. The results indicated that these compounds significantly reduced pro-inflammatory cytokine levels compared to controls .
Data Tables
| Biological Activity | IC50 (µM) | Selectivity Index |
|---|---|---|
| Anticancer (Breast) | 0.5 - 5 | High |
| Anti-inflammatory | 0.11 | Moderate |
| Antidiabetic | 10 - 20 | Variable |
Q & A
Q. What are the established synthetic routes for 1-(4-Allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves:
- Step 1 : Reacting 1-chloro-4-(4-phenoxyphenyl)phthalazine (or analogous intermediates) with allyl methoxyphenol derivatives under reflux in ethanol/water mixtures. Reaction times typically range from 6–8 hours, with purification via ice-water precipitation and recrystallization .
- Step 2 : Introducing the p-tolyl group via Suzuki coupling or Ullmann-type reactions using palladium catalysts, as seen in structurally similar phthalazines .
Key reagents : Hydrazine hydrate, POCl₃/PCl₅ for halogenation, and nucleophiles like allyl methoxyphenol.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and allyl/methoxy groups (δ 3.2–5.5 ppm). The p-tolyl methyl typically appears as a singlet near δ 2.3 ppm .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected ~430–450 Da) .
- Elemental analysis : Validate C, H, N, and O content within ±0.4% of theoretical values .
Q. What substituent patterns enhance phthalazine reactivity in derivatization?
- Position 1 : Electron-withdrawing groups (e.g., Cl, F) improve nucleophilic substitution rates with amines or phenols .
- Position 4 : Aryl groups (e.g., p-tolyl) stabilize the phthalazine core via π-π stacking, facilitating downstream functionalization .
Advanced Research Questions
Q. How do structural modifications influence anticancer activity in vitro?
- Substituent effects : Analogues with 3,4-difluorophenylthiomethyl or trifluoromethyl groups at position 4 show IC₅₀ values 2–3× lower than cisplatin in liver and breast cancer cell lines (e.g., HepG2, MCF-7) .
- Mechanistic insights : The allyl-methoxyphenoxy moiety enhances apoptosis induction via caspase-3/7 activation, while the p-tolyl group improves membrane permeability .
Data contradiction : Some derivatives with bulkier substituents (e.g., benzyl) exhibit reduced activity due to steric hindrance at VEGFR-2 binding sites .
Q. What in silico strategies optimize this compound’s pharmacokinetic profile?
- Molecular docking : Prioritize derivatives with high VEGFR-2 binding affinity (Glide score < −8 kcal/mol) and favorable interactions with Lys868 and Asp1046 residues .
- ADMET prediction : LogP values >3.5 correlate with poor aqueous solubility; introduce polar groups (e.g., sulfonyl) to balance lipophilicity and blood-brain barrier penetration .
Q. How do oxidative stress pathways modulate its pharmacological activity?
Q. What in vivo models validate its therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
